molecular formula C13H13FOS B15242498 (4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol

(4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol

Cat. No.: B15242498
M. Wt: 236.31 g/mol
InChI Key: MGAZADIAFQUPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H13FOS It is a fluorinated thiophene derivative, which means it contains a thiophene ring substituted with fluorine and methyl groups, along with a phenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-fluoro-3,5-dimethylthiophene with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol or alkane.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-4,5-dimethylthiophen-2-yl)(phenyl)methanol
  • (4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)ethanol

Uniqueness

(4-Fluoro-3,5-dimethylthiophen-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluorine and methyl groups on the thiophene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry.

Properties

Molecular Formula

C13H13FOS

Molecular Weight

236.31 g/mol

IUPAC Name

(4-fluoro-3,5-dimethylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13FOS/c1-8-11(14)9(2)16-13(8)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

InChI Key

MGAZADIAFQUPTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1F)C)C(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.